molecular formula C14H17NO3S B2967078 N-(3-Benzylsulfonylpropyl)but-2-ynamide CAS No. 2411200-64-9

N-(3-Benzylsulfonylpropyl)but-2-ynamide

Cat. No.: B2967078
CAS No.: 2411200-64-9
M. Wt: 279.35
InChI Key: UUMQNVDEBAGWBF-UHFFFAOYSA-N
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Description

N-(3-Benzylsulfonylpropyl)but-2-ynamide is a synthetic organic compound featuring a but-2-ynamide core linked to a 3-benzylsulfonylpropyl group. The benzylsulfonyl moiety introduces a strong electron-withdrawing sulfonyl group (-SO₂-) attached to a benzyl ring, which may enhance stability and influence reactivity in coupling reactions. The terminal alkyne (but-2-ynamide) is a versatile functional group for applications in click chemistry or metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name

N-(3-benzylsulfonylpropyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-2-7-14(16)15-10-6-11-19(17,18)12-13-8-4-3-5-9-13/h3-5,8-9H,6,10-12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMQNVDEBAGWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Benzylsulfonylpropyl)but-2-ynamide typically involves the reaction of a suitable amine with an alkyne precursor under specific conditions. One common method includes the use of a base to deprotonate the amine, followed by the addition of the alkyne to form the ynamide. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-Benzylsulfonylpropyl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted ynamides, sulfoxides, sulfones, and reduced amides.

Scientific Research Applications

N-(3-Benzylsulfonylpropyl)but-2-ynamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Benzylsulfonylpropyl)but-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. The electron-withdrawing group attached to the nitrogen atom stabilizes the intermediate species formed during reactions, facilitating various nucleophilic and electrophilic processes. This compound can act as a precursor to keteniminium ions, which are highly reactive intermediates in organic synthesis .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between N-(3-Benzylsulfonylpropyl)but-2-ynamide and analogs from the evidence:

Compound Name Core Structure Substituents on Propyl Chain Key Functional Groups Physical State
This compound But-2-ynamide Benzylsulfonyl Sulfonyl, alkyne Not reported
N-(3-(4,5-dimethoxybiphenyl-2-yl)propyl)-N-(4-methoxybenzyl)but-2-ynamide (5u) But-2-ynamide 4,5-Dimethoxybiphenyl + 4-methoxybenzyl Methoxy ethers, alkyne Colorless oil
Patent compounds (e.g., N-(4-(3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-ynamide derivatives) But-2-ynamide Cyanoquinolinyl, tetrahydrofuran-3-yloxy, dimethylamino Cyano, ether, tertiary amine Not reported

Key Observations :

  • Electron Effects: The benzylsulfonyl group in the target compound is more electron-withdrawing than the methoxy substituents in 5u or the mixed electron-donating/withdrawing groups (e.g., dimethylamino, cyano) in patent compounds . This could modulate reactivity in cross-coupling reactions.
  • Steric Hindrance: The bulky benzylsulfonyl group may impose greater steric constraints compared to the planar methoxybenzyl or smaller cyano groups.

Physicochemical Properties

  • Solubility: Compound 5u, a colorless oil, exhibits moderate polarity due to methoxy groups .
  • Stability : Sulfonyl groups generally enhance thermal and oxidative stability compared to ethers or amines, which could make the target compound more suitable for high-temperature reactions.

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